molecular formula C11H17N3 B6247185 N-cycloheptylpyrimidin-2-amine CAS No. 419557-01-0

N-cycloheptylpyrimidin-2-amine

Cat. No.: B6247185
CAS No.: 419557-01-0
M. Wt: 191.3
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Description

N-cycloheptylpyrimidin-2-amine is a heterocyclic compound with the molecular formula C11H17N3 It is a derivative of pyrimidine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptylpyrimidin-2-amine typically involves the reaction of cycloheptylamine with a pyrimidine derivative. One common method is the Gabriel synthesis, which uses phthalimide as a protected amine. The phthalimide is deprotonated with a strong base such as potassium hydride (KH) and then reacted with an alkyl halide to form the desired amine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar routes as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptylpyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

N-cycloheptylpyrimidin-2-amine has been studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

1.1 Anticancer Activity

  • The compound is being investigated as a potential inhibitor of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. Inhibitors targeting CDK2, CDK4, and CDK6 have shown promise in treating various cancers, including breast cancer .
  • A study demonstrated that derivatives of pyrimidin-2-amines exhibit potent inhibitory activities against these kinases, suggesting that this compound could be developed into a selective inhibitor for cancer treatment .

1.2 Other Therapeutic Applications

  • Research indicates that compounds similar to this compound possess activities against various diseases, including anti-inflammatory, antibacterial, and antiviral properties .
  • The compound's structure allows for modifications that can enhance its bioactivity and selectivity toward specific targets.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its unique structure enables the formation of complex molecules through various synthetic routes.

2.1 Synthetic Routes

  • The synthesis often involves reactions with other amines or heterocycles under controlled conditions, such as refluxing in solvents like ethanol or toluene. Purification methods include column chromatography and recrystallization.

2.2 Use in Multi-step Synthesis

  • The compound can act as an intermediate in the synthesis of more complex pyrimidine derivatives, which may have enhanced pharmacological properties .

Table 1: Summary of Biological Activities of Pyrimidine Derivatives

CompoundActivity TypeTarget KinasesReference
This compoundAnticancerCDK2, CDK4, CDK6
4-thiazol-N-(pyridin-2-yl)pyrimidin-2-aminesAnticancerCDK4, CDK6
Pyrimido[4,5-d]pyrimidinesAntiviral/AntibacterialVarious

Case Study: Inhibition of CDKs

In a comprehensive study involving 72 derivatives of pyrimidine compounds, molecular dynamics simulations and 3D-QSAR models were employed to evaluate their binding affinities to CDK enzymes. The findings suggested that modifications to the pyrimidine structure could enhance inhibitory potency against these critical cancer targets .

Mechanism of Action

The mechanism of action of N-cycloheptylpyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2-aminopyrimidine: A simpler analog with similar chemical properties but different biological activities.

    Cycloheptylamine: Shares the cycloheptyl group but lacks the pyrimidine ring.

    Pyrimidine derivatives: Various derivatives with different substituents on the pyrimidine ring.

Uniqueness

N-cycloheptylpyrimidin-2-amine is unique due to the combination of the cycloheptyl group and the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields .

Properties

CAS No.

419557-01-0

Molecular Formula

C11H17N3

Molecular Weight

191.3

Purity

95

Origin of Product

United States

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